![molecular formula C7H13FO3 B6314075 Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate CAS No. 83769-18-0](/img/structure/B6314075.png)
Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate (FHMBA) is a synthetic compound with a range of potential applications in scientific research. It has been studied extensively for its biochemical and physiological effects, as well as its potential as a lab experiment tool.
Scientific Research Applications
Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate has been used in scientific research to study the effects of various compounds on cell growth and development. It has been used to study the effects of compounds on cell cycle progression and apoptosis, as well as to study the effects of compounds on gene expression. Additionally, Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate has been used to study the effects of compounds on signal transduction pathways, as well as to study the effects of compounds on protein-protein interactions.
Mechanism of Action
Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate is believed to act as an inhibitor of the enzyme acetyl-CoA synthetase, which is involved in the synthesis of acetyl-CoA. Acetyl-CoA is an important intermediate in the metabolism of fatty acids and is necessary for the biosynthesis of other important molecules, such as cholesterol and isoprenoids. By inhibiting the enzyme, Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate can inhibit the production of acetyl-CoA, leading to a decrease in the production of these molecules.
Biochemical and Physiological Effects
Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of acetyl-CoA and reduce the production of cholesterol and other important molecules. Additionally, Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate has been shown to induce cell cycle arrest and apoptosis in some cell types. It has also been shown to inhibit the production of reactive oxygen species and to reduce inflammation.
Advantages and Limitations for Lab Experiments
Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate has several advantages for use in lab experiments. It is a relatively stable compound, with a low toxicity and high solubility in water. Additionally, it is relatively inexpensive to produce and can be synthesized in a relatively short amount of time. However, Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate also has some limitations. It is not as widely available as some other compounds, and it can be difficult to obtain in large quantities. Additionally, it is not as well-studied as some other compounds, and its effects on different cell types and in different conditions are not yet fully understood.
Future Directions
There are a number of potential future directions for the use of Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate in scientific research. These include further studies into its effects on cell cycle progression and apoptosis, as well as its effects on signal transduction pathways and protein-protein interactions. Additionally, further studies could be conducted into its potential use as an inhibitor of acetyl-CoA synthetase and its effects on the production of cholesterol and other molecules. Finally, further studies into its potential use as an anti-inflammatory agent and its effects on inflammation could also be conducted.
Synthesis Methods
Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate can be synthesized from ethyl 3-fluorobutyrate and 2-hydroxy-3-methylbutanoic acid. The reaction involves the use of a strong acid catalyst and a base, such as sodium hydroxide, to form the desired product. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent the formation of undesired byproducts.
properties
IUPAC Name |
ethyl 3-fluoro-2-hydroxy-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO3/c1-4-11-6(10)5(9)7(2,3)8/h5,9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBNWQVBKMGKOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.